

Inter-laboratory comparison of 1-Phenylhexan-3-ol characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylhexan-3-ol**

Cat. No.: **B1600894**

[Get Quote](#)

An Inter-laboratory Comparison Guide to the Characterization of **1-Phenylhexan-3-ol**

This guide provides a comparative overview of the analytical characterization of **1-Phenylhexan-3-ol**, tailored for researchers, scientists, and professionals in drug development. Due to the absence of direct inter-laboratory round-robin studies, this document compiles and compares data from various scientific databases and chemical suppliers. It also presents detailed experimental protocols for key analytical techniques, offering a framework for consistent and reproducible characterization.

Physicochemical Properties

The fundamental properties of **1-Phenylhexan-3-ol** as reported by different sources are summarized below. While largely consistent, minor variations may exist due to differences in computational methods or experimental conditions.

Property	PubChem[1]	Guidechem[2]	AChemBlock[3]
Molecular Formula	C12H18O	C12H18O	C12H18O
Molecular Weight	178.27 g/mol	178.27 g/mol	178.28 g/mol
CAS Number	2180-43-0	2180-43-0	2180-43-0
Purity	Not specified	Not specified	95%[3]
IUPAC Name	1-phenylhexan-3-ol[1]	1-phenylhexan-3-ol	1-phenylhexan-3-ol

Analytical Characterization Data

This section presents a comparison of analytical data obtained from public databases. It is important to note that the instrumentation and experimental conditions for generating this data may vary between sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and identifying potential impurities in **1-Phenylhexan-3-ol**. While specific inter-laboratory comparative data is unavailable, the mass spectrum of a related compound, 1-Phenyl-1-hexyn-3-ol, is available in the NIST Mass Spectrometry Data Center, which can serve as a reference.[\[4\]](#)

Database/Source	Key Spectral Peaks (m/z) for 1-Phenyl-1-hexyn-3-ol
NIST Mass Spectrometry Data Center	Top Peak: 131, 2nd Highest: 103, 3rd Highest: 77 [4]

Note: This data is for a structurally related compound and is provided for reference. The fragmentation pattern of **1-Phenylhexan-3-ol** may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **1-Phenylhexan-3-ol**. While a complete, assigned spectrum from multiple laboratories is not publicly available, spectral data for related compounds provides an indication of expected chemical shifts. For instance, ¹H NMR and ¹³C NMR data for various phenyl-substituted alcohols have been published.[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the characterization of **1-Phenylhexan-3-ol**. These protocols are based on established analytical practices for similar compounds and are intended to serve as a starting point for laboratory-specific validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This protocol outlines a general method for the GC-MS analysis of **1-Phenylhexan-3-ol**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
- Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **1-Phenylhexan-3-ol** in a suitable solvent such as dichloromethane or methanol.
- GC Conditions:
 - Injector Temperature: 250°C
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp to 280°C at 10°C/min.
 - Hold at 280°C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-450.

Data Analysis:

- The purity of **1-Phenylhexan-3-ol** is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
- Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol describes the acquisition of ^1H and ^{13}C NMR spectra for structural confirmation of **1-Phenylhexan-3-ol**.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Phenylhexan-3-ol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR.

Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Confirm the structure by assigning the chemical shifts, multiplicities, and integrations of the proton signals, and the chemical shifts of the carbon signals to the respective atoms in the **1-Phenylhexan-3-ol** molecule.

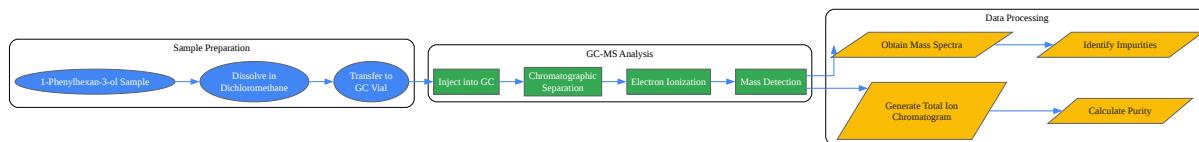
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol provides a general method for the separation of the enantiomers of **1-Phenylhexan-3-ol** to determine its enantiomeric purity.

Instrumentation:

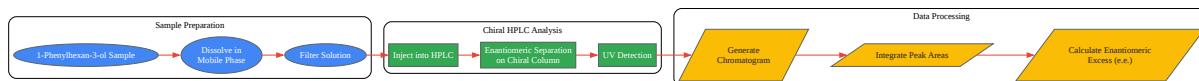
- HPLC system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiraldak AD-H).

Procedure:


- Sample Preparation: Prepare a 1 mg/mL solution of **1-Phenylhexan-3-ol** in the mobile phase.
- HPLC Conditions:
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV at 254 nm.

Data Analysis:

- The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: $e.e. (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$, where $Area_1$ and $Area_2$ are the peak areas of the major and minor enantiomers, respectively.


Mandatory Visualizations

As no specific signaling pathways involving **1-Phenylhexan-3-ol** have been identified in the literature, the following diagrams illustrate the experimental workflows for its characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **1-Phenylhexan-3-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for chiral HPLC analysis of **1-Phenylhexan-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylhexan-3-ol | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-phenylhexan-3-ol 95% | CAS: 2180-43-0 | AChemBlock [achemblock.com]
- 4. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Inter-laboratory comparison of 1-Phenylhexan-3-ol characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1600894#inter-laboratory-comparison-of-1-phenylhexan-3-ol-characterization\]](https://www.benchchem.com/product/b1600894#inter-laboratory-comparison-of-1-phenylhexan-3-ol-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com